1-Cloroftalazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Chlorophthalazine involves a general three-step process that yields 4-substituted chlorophthalazines. This process starts with N,N-dimethylaminophthalimide directing the selective monoaddition of alkyl, aryl, and heteroaryl organometallic reagents to afford 3-substituted 3-hydroxyisoindolinones. These intermediates are then converted into chlorophthalazines via a reaction with hydrazine, followed by chlorination with POCl3 (Nguyen et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-chlorophthalazine derivatives, such as 1-dimethylamino-4-chlorophthalazine, has been analyzed using x-ray diffraction, revealing specific angular and conformational characteristics. This analysis provides insight into the spatial arrangement of atoms within the compound, contributing to its chemical behavior and reactivity (Litvinov et al., 1982).

Chemical Reactions and Properties

Chlorophthalazines undergo efficient metalation under microwave irradiation, leading to novel substituted phthalazine derivatives. This process demonstrates the chemical reactivity of chlorophthalazine and its potential for functionalization and cross-coupling reactions, creating new polyfunctionalized phthalazine scaffolds (Crestey & Knochel, 2010).

Physical Properties Analysis

The physical properties of 1-Chlorophthalazine and its derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various chemical processes.

Chemical Properties Analysis

1-Chlorophthalazine exhibits a range of chemical properties, including its ability to participate in heteroarylation reactions, demonstrating its versatility in organic synthesis. The compound's reactivity with different electrophiles and nucleophiles allows for the synthesis of a wide array of heterocyclic compounds, showcasing its utility in the development of new materials and pharmaceuticals (Pal et al., 2003).

Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

1-Cloroftalazina se utiliza como intermedio farmacéutico . Los intermedios farmacéuticos son los medicamentos que se utilizan como materias primas para la producción de medicamentos a granel, o pueden referirse a un material producido durante la síntesis de un API que debe someterse a cambios moleculares adicionales o refinamientos antes de convertirse en un API.

Isótopos Médicos

This compound se utiliza en la producción de isótopos médicos . Los isótopos médicos se utilizan en medicina nuclear para el diagnóstico, el tratamiento y la investigación. Se producen irradiando un blanco específico que está diseñado para producir un isótopo específico cuando se bombardea con partículas o luz específicas.

Síntesis de Nuevos Agentes Antitumorales

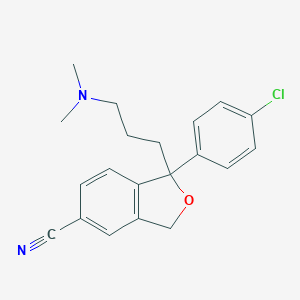

Se sintetizó una nueva serie de derivados de ftalazina que llevan el grupo isoindol-1,3-diona tratando 2-[4-(4-cloroftalazina-1-il)fenil]-1H-isoindol-1,3-(2 H)-diona . Estos compuestos recién sintetizados podrían usarse potencialmente como agentes antitumorales .

Mecanismo De Acción

Target of Action

1-Chlorophthalazine is a derivative of phthalazine, a class of compounds that have been shown to have anti-proliferative activity against certain types of cancer cells . The primary targets of 1-Chlorophthalazine are likely to be similar to those of other phthalazine derivatives. For example, Vatalanib (PTK-787), a 1,4-disubstituted phthalazine, is known to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis .

Mode of Action

It is believed to interact with its targets in a way that inhibits their function, leading to anti-proliferative effects . For instance, by inhibiting VEGFR, it could potentially prevent the formation of new blood vessels, thereby starving tumor cells of the nutrients they need to grow and proliferate .

Biochemical Pathways

The biochemical pathways affected by 1-Chlorophthalazine are likely to be those involved in cell proliferation and angiogenesis . By inhibiting key proteins in these pathways, 1-Chlorophthalazine could disrupt the normal functioning of cancer cells and inhibit their growth .

Result of Action

The result of 1-Chlorophthalazine’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through its interaction with its targets and its effects on biochemical pathways involved in cell growth and angiogenesis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that it has a molecular weight of 164.59 and is slightly soluble in DMSO and methanol

Cellular Effects

It has been suggested that phthalazine derivatives, which include 1-Chlorophthalazine, have anti-proliferative activity on human breast cancer cell line MCF-7

Molecular Mechanism

It is known that phthalazine derivatives have shown potent cytotoxic activity

Temporal Effects in Laboratory Settings

It is known that 1-Chlorophthalazine is moisture sensitive and should be stored at -20°C

Propiedades

IUPAC Name |

1-chlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOVESIAFFGEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206547 | |

| Record name | 1-Chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5784-45-2 | |

| Record name | 1-Chlorophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5784-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1IE9W0S0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

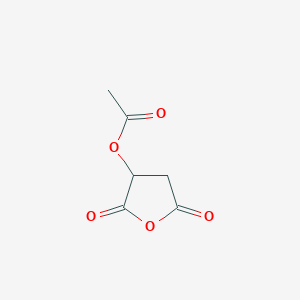

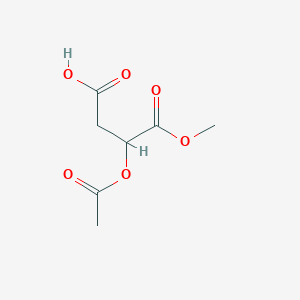

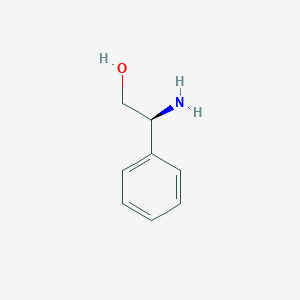

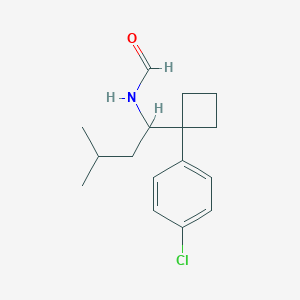

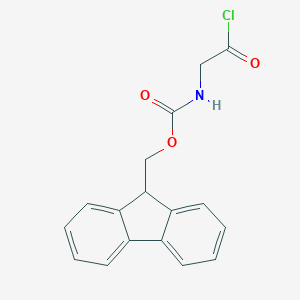

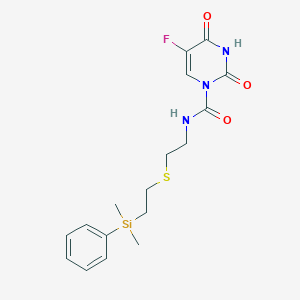

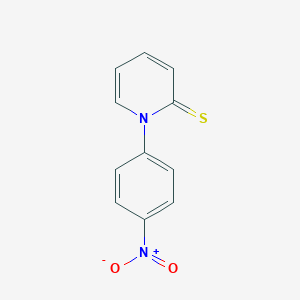

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1-chlorophthalazine?

A1: 1-Chlorophthalazine has the molecular formula C8H5ClN2 and a molecular weight of 164.59 g/mol. [] While specific spectroscopic data is not provided in the abstracts, its derivatives have been characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. []

Q2: How does 1-chlorophthalazine interact with mammalian molybdenum hydroxylases?

A2: 1-Chlorophthalazine acts as a substrate for both aldehyde oxidase and xanthine oxidase, enzymes containing molybdenum hydroxylases. It is metabolized more efficiently than its parent compound, phthalazine. [] Specifically, aldehyde oxidase oxidizes 1-chlorophthalazine to 4-chloro-1-(2H)-phthalazinone. [] Interestingly, while 1-chlorophthalazine is a substrate for xanthine oxidase, its analog, 1-aminophthalazine, acts as a competitive inhibitor of this enzyme. []

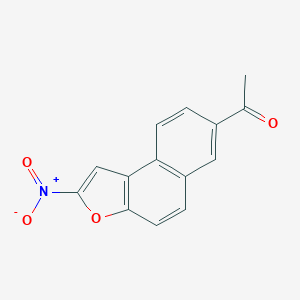

Q3: Can 1-chlorophthalazine undergo ring transformation reactions?

A3: Yes, 1-chlorophthalazine participates in inverse-electron-demand Diels-Alder reactions. For example, it reacts with enamines to yield 1-substituted naphthalenes or 4-substituted 2,3-dihydro-1H-benz[f]indenes depending on the enamine substituent. [] It also reacts with ynamines, producing 1-substituted naphthalenes. [] Additionally, 1-chlorophthalazine undergoes N-N bond cleavage upon reaction with ynamines, forming penta-substituted pyridine derivatives. [, , ]

Q4: What are the potential applications of 1-chlorophthalazine derivatives in medicinal chemistry?

A4: 1-Chlorophthalazine serves as a versatile building block for synthesizing various derivatives. For instance, reacting 1-chlorophthalazine with different nucleophiles yields 4-benzylphthalazin-1-ylamino derivatives and 4-amino-2-[N′-(4-benzylphthalazin-1-yl)-hydrazino]-6-arylpyrimidine-5-carbonitriles. [] Notably, some of these synthesized derivatives exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. [] Further research explores the anti-proliferative activity of 1,4-disubstituted phthalazines. []

Q5: Are there electrochemical methods for modifying 1-chlorophthalazine?

A5: Yes, electrochemical dechlorination of 1-chlorophthalazine and its derivatives has been reported in dimethylformamide. [] This method offers potential for further derivatization and modification of the molecule.

Q6: What is known about the hydrolysis of 1-chlorophthalazine?

A6: Hydrolysis of 1-chlorophthalazine leads to the formation of 2-(1-phthalazinyl)phthalaz-1-one. [] This reaction highlights the reactivity of the chlorine atom in the molecule.

Q7: What synthetic strategies exist for producing 1-chlorophthalazine?

A7: While the provided abstracts don't detail specific synthetic routes, one study mentions the synthesis of both 1-chlorophthalazine and quinazoline. [] This suggests potential similarities in their synthetic pathways and the possibility of shared starting materials or reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)